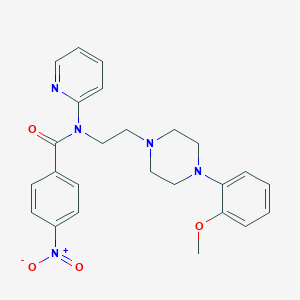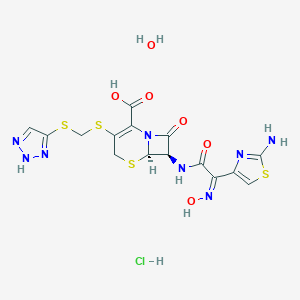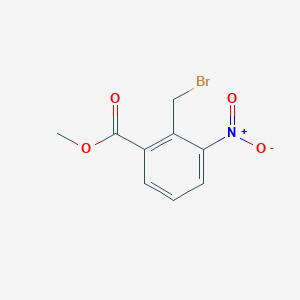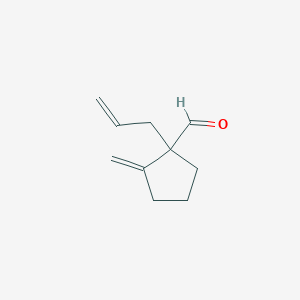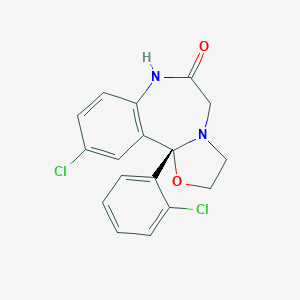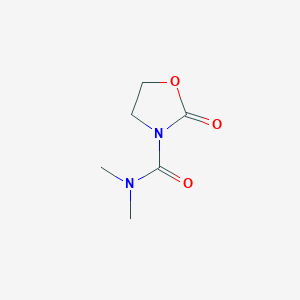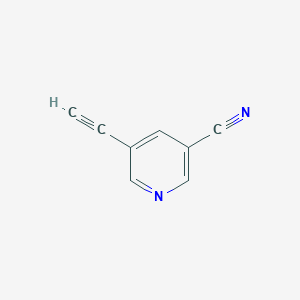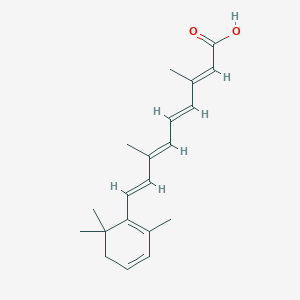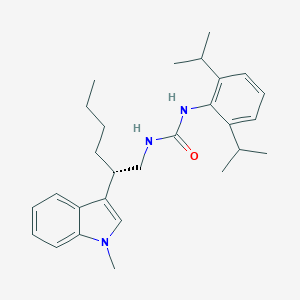
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea involves its binding to GPCRs. This binding results in the activation of various signaling pathways, leading to the modulation of various physiological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea depend on the specific GPCR it binds to. However, some of the general effects include the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea in lab experiments is its high potency and selectivity for specific GPCRs. However, one of the limitations is its relatively high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research involving (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea. Some of these directions include the development of new drugs for various diseases, the identification of new GPCRs that can be targeted by this compound, and the optimization of the synthesis method to reduce the cost of production.
Conclusion:
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea is a synthetic compound that has potential applications in various fields of scientific research. Its high potency and selectivity for specific GPCRs make it a promising candidate for the development of new drugs for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method to reduce the cost of production.
Synthesemethoden
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2,6-diisopropylphenyl isocyanate with 2-(1-methyl-1H-indol-3-yl)hexylamine. The reaction results in the formation of the desired compound, which can be purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea has potential applications in various fields of scientific research. One of the most promising areas of research involves the use of this compound as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, including vision, taste, and olfaction. The use of (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea as a ligand for GPCRs can lead to the development of new drugs for various diseases.
Eigenschaften
CAS-Nummer |
145131-63-1 |
|---|---|
Produktname |
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea |
Molekularformel |
C28H39N3O |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[(2S)-2-(1-methylindol-3-yl)hexyl]urea |
InChI |
InChI=1S/C28H39N3O/c1-7-8-12-21(25-18-31(6)26-16-10-9-13-24(25)26)17-29-28(32)30-27-22(19(2)3)14-11-15-23(27)20(4)5/h9-11,13-16,18-21H,7-8,12,17H2,1-6H3,(H2,29,30,32)/t21-/m1/s1 |
InChI-Schlüssel |
RTINIKMXELNHKC-OAQYLSRUSA-N |
Isomerische SMILES |
CCCC[C@H](CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
SMILES |
CCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Kanonische SMILES |
CCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Synonyme |
(+)-N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(2-(1-methyl-3-indolyl)h exyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




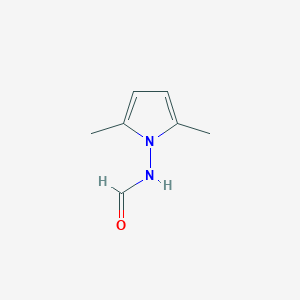


![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)
